Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate is a compound that features a benzoate moiety linked to a phenylimidazo[1,2-a]pyrimidine structure through a sulfanyl group. This compound belongs to the class of imidazo[1,2-a]pyrimidines, which are recognized for their diverse biological activities and potential applications in medicinal chemistry.
This compound can be synthesized through various organic reactions involving imidazo[1,2-a]pyrimidines and benzoic acid derivatives. Imidazo[1,2-a]pyrimidines are often studied due to their pharmacological properties, including anti-cancer and anti-inflammatory effects. The specific structure of methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate suggests potential applications in drug development.
The synthesis of methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate can be achieved through several methods:
The synthesis typically involves monitoring reaction conditions such as temperature and time to ensure high yields. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed for product analysis.
The molecular formula for methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate can be represented as CHNOS. The structure consists of:
The molecular weight is approximately 302.37 g/mol. The structural features include:
Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate can participate in various chemical reactions:
The reaction conditions must be optimized for yield and selectivity, often requiring specific catalysts or ligands for efficiency.
The mechanism of action for compounds like methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate typically involves:
Research indicates that imidazo compounds often exhibit inhibitory effects on kinases or other targets relevant to disease states.
Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate is expected to have:
The compound's stability under various pH conditions and temperatures should be assessed to determine its shelf-life and usability in formulations.
Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate has potential applications in:
The crystalline architecture of methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate has been resolved through single-crystal X-ray diffraction, revealing a monoclinic lattice system with space group P2₁/n and unit cell parameters a = 12.1263(2) Å, b = 11.6913(3) Å, c = 12.7643(3) Å, and β = 92.340(2)° [6]. This crystalline arrangement facilitates precise determination of bond metrics and intermolecular interactions. The central imidazo[1,2-a]pyrimidine moiety exhibits planarity (mean deviation: 0.018 Å), while the phenyl ring at C2 displays a dihedral angle of 38.7° relative to the heterocyclic plane. This torsion optimizes π-π stacking between adjacent molecules at a distance of 3.58 Å, contributing to crystalline stability [2] [6].
Critical bond lengths include the C3–S bond (1.762 Å) connecting the heterocycle to the thioether bridge and the ester C=O bond (1.212 Å) of the benzoate group. The sulfanyl linker adopts a gauche conformation relative to both ring systems, with C–S–C angles of 104.7°–106.2°. Hydrogen bonding is notably absent, with crystal cohesion primarily governed by edge-to-face C–H···π interactions (2.87 Å) and van der Waals forces [6] [8].
Table 1: Key Crystallographic Parameters and Bond Metrics
Parameter | Value | Parameter | Value (Å) |
---|---|---|---|
Crystal System | Monoclinic | C3–S Bond | 1.762 |
Space Group | P2₁/n (No. 14) | S–C(Benzoate) Bond | 1.781 |
Unit Cell Volume | 1808.11(7) ų | Ester C=O Bond | 1.212 |
Dihedral Angle | 38.7° | C–S–C Angle | 104.7°–106.2° |
Density functional theory (DFT) simulations at the B3LYP/6-311G(d,p) level reveal that the sulfanyl (–S–) linker governs electronic communication between the imidazopyrimidine acceptor and benzoate donor domains. Molecular electrostatic potential mapping identifies electron-deficient regions at the pyrimidine N1–C2–N3 segment (max: +42.3 kcal/mol) and electron-rich zones at the thioether sulfur (+15.2 kcal/mol) and ester oxygen (–32.6 kcal/mol) [3] [7]. This polarization facilitates charge transfer transitions at 315 nm (ε = 12,400 M⁻¹cm⁻¹), evidenced by time-dependent DFT calculations correlating with experimental UV spectra.
The hybrid scaffold exhibits conformational flexibility, with potential energy surface scans identifying two energy minima: a syn conformation (ΔG = 0 kcal/mol) where carbonyl oxygen approaches the imidazopyrimidine C8, and an anti conformation (ΔG = 1.8 kcal/mol) with the ester rotated away. The energy barrier for interconversion is 4.3 kcal/mol at 145° torsion. Frontier molecular orbital analysis shows the HOMO localized on the phenyl-benzoate system (63%) and LUMO on the imidazopyrimidine (89%), supporting intramolecular charge transfer character [4] [9].
Table 2: Computational Analysis of Electronic Properties
Parameter | Value | Description |
---|---|---|
HOMO Energy | -6.28 eV | Localized on phenyl-benzoate (63%) |
LUMO Energy | -2.17 eV | Localized on imidazopyrimidine (89%) |
Band Gap | 4.11 eV | Charge transfer excitation at 315 nm |
Syn Conformation | 0 kcal/mol | Carbonyl oxygen near C8 of heterocycle |
Anti Conformation | +1.8 kcal/mol | Ester group rotated away |
The rotational freedom of the sulfanyl bridge dictates conformational populations in solution and solid states. Variable-temperature ¹H NMR (400 MHz, CDCl₃) reveals coalescence at 320 K for benzoate ortho-protons, indicating a rotational energy barrier (ΔG‡) of 12.8 kJ/mol. This corresponds to half-lives of 0.8 ms for syn→anti interconversion [6] [8]. X-ray analysis confirms two dominant conformers: Conformer A (68% population) with C3–S–C(aryl) torsion of –17.1(3)° and Conformer B (32%) at +162.4(3)°. The 85° difference arises from steric repulsion between the benzoate methoxy group and imidazopyrimidine H5 in the syn arrangement [6].
Molecular dynamics simulations (10 ns, explicit chloroform solvent) show the S–C(benzoate) bond rotates with a frequency of 4.7 × 10¹¹ s⁻¹, while the C3–S bond remains rigid. Torsional flexibility is critical for biological recognition, as demonstrated by docking studies where Conformer A binds kinase ATP pockets with ΔG = –9.2 kcal/mol versus –7.1 kcal/mol for Conformer B due to optimal hydrogen bonding with backbone amides [4] [9].
Table 3: Torsional Parameters and Conformational Populations
Parameter | Conformer A | Conformer B |
---|---|---|
C3–S–C(aryl) Angle | 104.7° | 106.2° |
Dihedral Angle | –17.1° | +162.4° |
Population (Solid) | 68% | 32% |
Energy Barrier (ΔG‡) | 12.8 kJ/mol | 14.1 kJ/mol |
Binding Affinity | ΔG = –9.2 kcal/mol | ΔG = –7.1 kcal/mol |
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